Methyl 6-fluoro-3-iodobenzo[b]thiophene-2-carboxylate
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Overview
Description
Methyl 6-fluoro-3-iodo-1-benzothiophene-2-carboxylate is a chemical compound with the molecular formula C10H6FIO2S. It belongs to the class of benzothiophene derivatives, which are known for their diverse applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-fluoro-3-iodo-1-benzothiophene-2-carboxylate typically involves the iodination of a benzothiophene precursor followed by esterification. The reaction conditions often include the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the benzothiophene ring. The esterification step involves the reaction of the carboxylic acid group with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-fluoro-3-iodo-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the iodine atom or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and mild heating.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted benzothiophene derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .
Scientific Research Applications
Methyl 6-fluoro-3-iodo-1-benzothiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a precursor in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of methyl 6-fluoro-3-iodo-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The presence of the iodine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-fluoro-3-methyl-1-benzothiophene-2-carboxylate
- Methyl 6-fluoro-3-chloro-1-benzothiophene-2-carboxylate
- Methyl 6-fluoro-3-bromo-1-benzothiophene-2-carboxylate
Uniqueness
Methyl 6-fluoro-3-iodo-1-benzothiophene-2-carboxylate is unique due to the presence of both iodine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .
Properties
Molecular Formula |
C10H6FIO2S |
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Molecular Weight |
336.12 g/mol |
IUPAC Name |
methyl 6-fluoro-3-iodo-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C10H6FIO2S/c1-14-10(13)9-8(12)6-3-2-5(11)4-7(6)15-9/h2-4H,1H3 |
InChI Key |
LIPNJGQTSPFDMC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=C(C=C2)F)I |
Origin of Product |
United States |
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